molecular formula C30H27N3OS B11049766 4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B11049766
M. Wt: 477.6 g/mol
InChI Key: XPBNWCJXTLCFBU-UHFFFAOYSA-N
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Description

4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound known for its unique spiro structure, which integrates multiple rings into a single molecule. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and pyrroloquinoline precursors, followed by their condensation under controlled conditions to form the spiro compound. Key steps include:

    Formation of Pyrimidine Ring: This can be achieved through the cyclization of appropriate diketones with urea or thiourea.

    Synthesis of Pyrroloquinoline: This involves the reaction of aniline derivatives with suitable aldehydes and ketones.

    Spiro Formation: The final step involves the condensation of the pyrimidine and pyrroloquinoline intermediates in the presence of a catalyst, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the spiro center.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its unique structure allows it to target specific enzymes and receptors, making it a promising candidate for targeted therapies.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Similar in structure but lacks the spiro configuration.

    1,6-Diphenyl-2-thioxo-2,3-dihydro-1H-pyrimidine: Shares the thioxo and pyrimidine moieties but does not have the spiro linkage.

    Spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one: Similar spiro structure but different substituents.

Uniqueness

4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its combination of multiple functional groups and the spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H27N3OS

Molecular Weight

477.6 g/mol

IUPAC Name

6,9,11,11-tetramethyl-3',4'-diphenyl-2'-sulfanylidenespiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,6'-1H-pyrimidine]-2-one

InChI

InChI=1S/C30H27N3OS/c1-19-15-23-20(2)17-29(3,4)33-26(23)24(16-19)30(27(33)34)18-25(21-11-7-5-8-12-21)32(28(35)31-30)22-13-9-6-10-14-22/h5-18H,1-4H3,(H,31,35)

InChI Key

XPBNWCJXTLCFBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C=C(N(C(=S)N4)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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